1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene
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Overview
Description
1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene is a chemical compound characterized by its complex structure, which includes a cyclohexyl group, a prop-1-en-1-yl group, and a methoxybenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene typically involves the reaction of cyclohexylprop-1-en-1-ol with 4-methoxybenzyl chloride under basic conditions. The reaction is facilitated by a base such as sodium hydroxide or potassium carbonate, which promotes the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts and optimized reaction conditions are employed to enhance the yield and purity of the product. Purification steps such as distillation or recrystallization are used to obtain the final compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with palladium catalyst
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced derivatives such as alcohols
Substitution: Halogenated or aminated derivatives
Scientific Research Applications
1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Propenyl-cyclohexane: Shares a similar cyclohexyl and propenyl structure but lacks the methoxybenzene moiety.
(4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol: Contains a similar cyclohexyl and propenyl structure with a hydroxyl group instead of the methoxybenzene moiety.
1-methyl-4-(prop-1-en-2-yl)cyclohex-1-ene: Similar cyclohexyl and propenyl structure with a methyl group.
Uniqueness
1-{[(1-Cyclohexylprop-1-en-1-yl)oxy]methyl}-4-methoxybenzene is unique due to the presence of the methoxybenzene moiety, which imparts distinct chemical and biological properties. This structural feature allows the compound to participate in specific reactions and interact with biological targets in ways that similar compounds may not.
Properties
CAS No. |
648857-96-9 |
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Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-(1-cyclohexylprop-1-enoxymethyl)-4-methoxybenzene |
InChI |
InChI=1S/C17H24O2/c1-3-17(15-7-5-4-6-8-15)19-13-14-9-11-16(18-2)12-10-14/h3,9-12,15H,4-8,13H2,1-2H3 |
InChI Key |
RLAKUAQIJHHHFM-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C1CCCCC1)OCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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